N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the fluorophenyl group. Common reagents might include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-14-21(16-6-9-30-13-16)15(2)27(25-14)8-7-24-22(29)17-10-20(28)26(12-17)19-5-3-4-18(23)11-19/h3-6,9,11,13,17H,7-8,10,12H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQUICCPZKTFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F)C)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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